4-(4-Iodophenoxy)-1-methylpiperidine
Overview
Description
4-(4-Iodophenoxy)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a methyl group and a 4-iodophenoxy group
Mechanism of Action
- Specifically, Group III mGlu receptors are primarily localized on presynaptic terminals. They act as both auto- and hetero-receptors, inhibiting the release of neurotransmitters .
- Activation of Group III mGlu receptors leads to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-(4-Iodophenoxy)-1-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the modulation of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation and other physiological processes . Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as receptors and enzymes. This binding can lead to either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of this compound can result in toxic effects, such as liver and kidney damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The metabolic pathways of this compound can influence its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine typically involves the reaction of 4-iodophenol with 1-methylpiperidine. The process can be carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)-1-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
4-(4-Iodophenoxy)-1-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: A precursor in the synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine, used in various chemical reactions.
1-Methylpiperidine: Another precursor, commonly used in organic synthesis.
Bis(4-iodophenoxy)triphenylantimony: A related compound with similar iodine-containing functional groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an iodophenoxy group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(4-iodophenoxy)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROETWRYEPPEZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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